

# 3-Bromo-8-fluoroimidazo[1,2-a]pyridine molecular structure and weight

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## Compound of Interest

Compound Name: 3-Bromo-8-fluoroimidazo[1,2-a]pyridine

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An In-Depth Technical Guide to **3-Bromo-8-fluoroimidazo[1,2-a]pyridine**: Molecular Structure, Properties, and Applications

## Introduction

**3-Bromo-8-fluoroimidazo[1,2-a]pyridine** is a halogenated heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique molecular architecture, characterized by the fusion of imidazole and pyridine rings, and the presence of bromo and fluoro substituents, imparts a range of desirable chemical and physical properties. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and key applications of **3-bromo-8-fluoroimidazo[1,2-a]pyridine**, tailored for researchers, scientists, and professionals in drug development.

The imidazo[1,2-a]pyridine scaffold is a recognized "drug prejudice" moiety, known for its wide range of pharmacological activities, including anxiolytic, analgesic, and neuroleptic effects.<sup>[1][2]</sup> The strategic placement of bromine and fluorine atoms on this core structure further enhances its utility as a versatile building block in the synthesis of novel therapeutic agents and advanced materials.<sup>[3][4]</sup> The bromine atom provides a reactive handle for further functionalization through cross-coupling reactions, while the fluorine atom can modulate the compound's metabolic stability, lipophilicity, and binding affinity to biological targets.<sup>[3]</sup>

# Molecular Structure and Physicochemical Properties

The core of **3-bromo-8-fluoroimidazo[1,2-a]pyridine** is a bicyclic system where an imidazole ring is fused to a pyridine ring. The bromine atom is attached at the 3-position of the imidazole ring, and the fluorine atom is at the 8-position of the pyridine ring.

Caption: Molecular structure of **3-Bromo-8-fluoroimidazo[1,2-a]pyridine**.

## Key Physicochemical Data

The following table summarizes the key physicochemical properties of **3-bromo-8-fluoroimidazo[1,2-a]pyridine**.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>4</sub> BrFN <sub>2</sub>	[5]
Molecular Weight	215.02 g/mol	[3][6]
CAS Number	628691-73-6	[5][7][8]
Appearance	Solid	[9]
SMILES	<chem>FC1=CC=CN2C1=NC=C2Br</chem>	[6]
Storage Conditions	2-8°C, inert atmosphere, keep in dark place	[3][6]

## Synthesis of 3-Bromo-8-fluoroimidazo[1,2-a]pyridine

The synthesis of imidazo[1,2-a]pyridines can be achieved through various strategies, including condensation reactions, multicomponent reactions, and oxidative coupling.[2] A common and effective method for the synthesis of **3-bromo-8-fluoroimidazo[1,2-a]pyridine** involves a two-step process: the initial formation of the 8-fluoroimidazo[1,2-a]pyridine core, followed by regioselective bromination at the 3-position.

# Experimental Protocol: Synthesis of 3-Bromo-8-fluoroimidazo[1,2-a]pyridine

## Step 1: Synthesis of 8-fluoroimidazo[1,2-a]pyridine

- To a solution of 2-amino-3-fluoropyridine in a suitable solvent such as ethanol, add a 40% aqueous solution of chloroacetaldehyde.
- Add a base, for instance, sodium bicarbonate, to the mixture.
- Heat the reaction mixture at reflux for several hours while monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the solvent.
- Extract the crude product with an organic solvent like ethyl acetate.
- Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.
- Purify the crude product by column chromatography on silica gel to obtain pure 8-fluoroimidazo[1,2-a]pyridine.

## Step 2: Bromination of 8-fluoroimidazo[1,2-a]pyridine

- Dissolve the 8-fluoroimidazo[1,2-a]pyridine obtained from Step 1 in a suitable solvent, such as chloroform or acetic acid.
- Cool the solution in an ice bath.
- Add N-bromosuccinimide (NBS) portion-wise to the cooled solution while stirring.
- Allow the reaction mixture to warm to room temperature and continue stirring until the starting material is consumed, as monitored by TLC.
- Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
- Extract the product with an organic solvent.

- Wash the combined organic layers with water and brine, and then dry over anhydrous sodium sulfate.
- Purify the final product by recrystallization or column chromatography to yield **3-bromo-8-fluoroimidazo[1,2-a]pyridine**.



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Caption: Synthetic workflow for **3-Bromo-8-fluoroimidazo[1,2-a]pyridine**.

## Applications in Research and Drug Development

**3-Bromo-8-fluoroimidazo[1,2-a]pyridine** is a valuable building block in medicinal chemistry due to its versatile reactivity and the favorable properties imparted by the fluoro and bromo substituents.<sup>[3][10]</sup>

- **Kinase Inhibitors:** The imidazo[1,2-a]pyridine scaffold is a common core in the design of kinase inhibitors for cancer therapy. The bromine at the 3-position allows for the introduction of various side chains through Suzuki or Sonogashira coupling reactions, enabling the exploration of the chemical space around the core to optimize potency and selectivity.
- **Central Nervous System (CNS) Agents:** This class of compounds has been investigated for its potential as anxiolytic and other CNS-active agents. The 8-fluoro substitution can enhance brain penetration and metabolic stability, which are crucial for drugs targeting the CNS.
- **Bioisosteric Replacement:** The 8-fluoroimidazo[1,2-a]pyridine moiety has been successfully used as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in the development of allosteric modulators of the GABAA receptor, demonstrating its utility in fine-tuning the physicochemical and pharmacological properties of lead compounds.<sup>[11]</sup>
- **Materials Science:** The unique electronic properties of the imidazo[1,2-a]pyridine ring system make it a candidate for applications in materials science, such as in the development of

organic light-emitting diodes (OLEDs) and organic semiconductors.[1][4]

## Conclusion

**3-Bromo-8-fluoroimidazo[1,2-a]pyridine** is a highly functionalized heterocyclic compound with significant potential in drug discovery and materials science. Its well-defined molecular structure and versatile reactivity make it an attractive starting material for the synthesis of a wide range of novel molecules with diverse biological activities and material properties. The synthetic protocols for this compound are accessible, and its applications continue to expand as researchers further explore the chemical space of imidazo[1,2-a]pyridine derivatives.

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